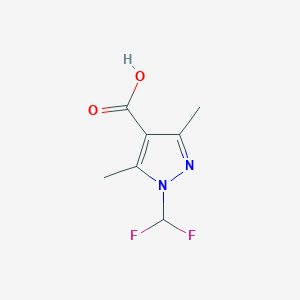

1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Description

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 512810-13-8) is a pyrazole-based compound with the molecular formula C₇H₈F₂N₂O₂ and a molar mass of 190.15 g/mol . The structure features a pyrazole ring substituted with a difluoromethyl group at the 1-position and methyl groups at the 3- and 5-positions, with a carboxylic acid moiety at the 4-position. This configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The difluoromethyl group enhances metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity, as highlighted in studies on fluorinated pharmaceuticals .

Crystallographic studies of related pyrazole-carboxylic acids, such as 3,5-dimethylpyrazole-4-carboxylic acid, reveal planar molecular arrangements with intermolecular hydrogen bonding (e.g., C=O⋯H–O interactions) that stabilize crystal lattices .

Properties

IUPAC Name |

1-(difluoromethyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-3-5(6(12)13)4(2)11(10-3)7(8)9/h7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAVLZNYQFOKTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(F)F)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501174124 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(difluoromethyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501174124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512810-13-8 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(difluoromethyl)-3,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(difluoromethyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501174124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and carboxylic acid groups. One common method involves the reaction of difluoroacetoacetic acid with hydrazine derivatives under controlled conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time to ensure efficient formation of the desired product. Advanced techniques such as continuous flow reactors and automated synthesis platforms are also employed to scale up the production process .

Chemical Reactions Analysis

Cyclization Reactions

DFMPA participates in cyclization processes to form pyrazole-carboxylic acid derivatives. A two-step synthesis involves:

-

Step 1 : Substitution/hydrolysis of α,β-unsaturated esters with 2,2-difluoroacetyl halides under alkaline conditions to form α-difluoroacetyl intermediates.

-

Step 2 : Condensation with methylhydrazine at low temperatures (-30°C to -20°C) followed by cyclization under reduced pressure and elevated temperatures (40–85°C). Potassium iodide (KI) serves as a catalyst, achieving regioselectivity favoring the 3-difluoromethyl isomer over the 5-isomer (95:5 ratio) .

Key Reaction Parameters:

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | KI (1.5 mol, 0.6 eq) | |

| Temperature (Step 2) | -30°C to 85°C | |

| Yield | 75.9% after recrystallization | |

| Recrystallization Solvent | 40% aqueous ethanol |

Amide Formation

DFMPA reacts with amines to form bioactive amides. In antifungal agent synthesis, coupling agents like EDCl/HOBt facilitate reactions with substituted anilines. For example:

-

Reaction : DFMPA + 2-(trifluoromethyl)aniline → Amide derivative (e.g., 9m in ).

-

Mechanism : Carbodiimide-mediated activation of the carboxylic acid group, followed by nucleophilic attack by the amine.

Antifungal Activity Data:

| Compound | EC₅₀ (μg/mL) vs. Botrytis cinerea | EC₅₀ (μg/mL) vs. Fusarium graminearum |

|---|---|---|

| 9m | 0.78 | 1.02 |

| Boscalid | 1.54 | 2.31 |

The carbonyl oxygen of DFMPA-derived amides forms hydrogen bonds with residues (TYR58, TRP173) in succinate dehydrogenase (SDH), explaining their antifungal efficacy .

Esterification and Decarboxylation

DFMPA undergoes esterification under acidic conditions (e.g., HCl) to form ethyl esters, which are precursors for further functionalization. Decarboxylation occurs at elevated temperatures (≥150°C), yielding 3,5-dimethyl-1-(difluoromethyl)-1H-pyrazole derivatives .

Esterification Conditions:

| Parameter | Detail | Source |

|---|---|---|

| Acid | 2 mol/L HCl | |

| Solvent | Dichloromethane (CH₂Cl₂) | |

| Temperature | Room temperature |

Regioselectivity in Cyclocondensation

The position of the difluoromethyl group (C3 vs. C5) is controlled by:

Isomer Ratio Under Optimized Conditions:

| Isomer | Proportion | Conditions |

|---|---|---|

| 3-DFMPA | 95% | KI catalyst, -30°C |

| 5-DFMPA | 5% |

Scientific Research Applications

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with target enzymes, influencing their activity. The carboxylic acid group can also participate in various biochemical reactions, modulating the compound’s overall effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The compound is part of a broader class of 3,5-dimethylpyrazole-4-carboxylic acid derivatives. Key structural analogs and their properties are compared below:

Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives

Substituent Effects on Chemical Properties

- Fluorine vs. Halogenated Aryl Groups : The difluoromethyl group in the target compound reduces basicity and increases electronegativity compared to chlorophenyl or bromophenyl substituents. This enhances metabolic stability and membrane permeability, as fluorinated drugs often exhibit improved pharmacokinetics . In contrast, bromophenyl and chlorophenyl analogs (Table 1) leverage halogen bonding for target interactions but may suffer from higher molecular weights and reduced solubility .

- Aromatic vs.

Biological Activity

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS No: 512810-13-8) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article examines the biological activities associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Pharmacological Activities

The pyrazole nucleus has been extensively studied for its wide range of biological activities. The following sections detail the specific activities associated with this compound.

1. Antimicrobial Activity

Research highlights the antimicrobial potential of pyrazole derivatives, including the compound . Notably, studies have shown that certain pyrazole derivatives exhibit significant activity against various bacterial strains:

- Bacterial Inhibition : Compounds similar to this compound have been tested against E. coli, S. aureus, and Pseudomonas aeruginosa, with some exhibiting promising antibacterial effects .

2. Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives is well-documented. For instance:

- Inhibition of TNF-α and IL-6 : Compounds related to this structure have shown effectiveness in inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory processes .

3. Antifungal Activity

The antifungal properties of pyrazole compounds have also been explored:

- A study on related compounds demonstrated higher antifungal activity against several phytopathogenic fungi compared to standard treatments like boscalid .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of specific substituents on the pyrazole ring significantly influences their pharmacological effectiveness:

| Substituent | Biological Activity |

|---|---|

| Difluoromethyl | Enhanced antimicrobial and antifungal properties |

| Methyl groups | Contribute to anti-inflammatory effects |

Case Studies

Several studies have investigated the biological activity of compounds within the pyrazole class:

- Study on Anti-inflammatory Effects :

- Antimicrobial Testing :

Q & A

Q. What experimental parameters are critical for X-ray crystallographic determination of this compound?

The crystal structure of 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be resolved using single-crystal X-ray diffraction. Key steps include:

- Crystal growth : Suitable crystals are obtained via slow evaporation or diffusion methods.

- Data collection : A Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) is used at low temperatures (e.g., 200 K) to minimize thermal motion .

- Structure solution : Direct methods (e.g., SHELXS-97) are applied for phase determination .

- Refinement : SHELXL-97 refines the model using full-matrix least-squares on , with H atoms placed geometrically or via difference Fourier maps. Displacement parameters for fluorine atoms may require anisotropic refinement due to their high electron density .

- Validation : Tools like PLATON check for symmetry, hydrogen bonding, and structural integrity .

Q. How does the difluoromethyl group affect hydrogen bonding in the crystal lattice?

The difluoromethyl group () influences hydrogen bonding by altering electron density and steric effects. In related pyrazole-carboxylic acids, O–H···O hydrogen bonds form infinite chains along the crystallographic axis. The difluoromethyl group may reduce hydrogen bond strength compared to non-fluorinated analogs due to electron-withdrawing effects, leading to longer O···O distances (e.g., ~2.65 Å vs. 2.55 Å in non-fluorinated derivatives) . Graph-set analysis (e.g., descriptors) can classify these interactions .

Q. What synthetic routes are reported for pyrazole-4-carboxylic acid derivatives?

While direct synthesis of this compound is not detailed in the evidence, analogous pyrazole-carboxylic acids are synthesized via:

- Cyclocondensation : Hydrazines react with 1,3-diketones or β-ketoesters to form the pyrazole core .

- Functionalization : Electrophilic substitution (e.g., difluoromethylation) at the 1-position using reagents like chlorodifluoromethane under basic conditions .

- Carboxylic acid introduction : Oxidation of methyl esters or hydrolysis of nitriles .

Advanced Research Questions

Q. How are disorder and anisotropic displacement parameters managed during crystallographic refinement?

Disordered atoms (e.g., rotating methyl or difluoromethyl groups) are modeled using split positions with occupancy refinement. For anisotropic displacement, fluorine atoms often require constrained values due to their high thermal motion. SHELXL’s HFIX and ISOR commands restrain geometry and displacement parameters, respectively. In one study, methyl H atoms were refined with and , while hydroxyl H atoms were freely refined .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model the electronic effects of the difluoromethyl group. The electron-withdrawing nature of increases the electrophilicity of the carboxylic acid carbonyl, enhancing reactivity toward nucleophiles like amines or alcohols. Natural Bond Orbital (NBO) analysis quantifies charge distribution, showing a higher positive charge on the carbonyl carbon compared to non-fluorinated analogs .

Q. How does crystal packing influence the compound’s physicochemical stability?

The compound’s monoclinic lattice (e.g., ) features alternating A and B molecules linked via O–H···O bonds. The lack of aromatic stacking (centroid distances >4.74 Å) reduces π-π interactions, potentially increasing solubility compared to stacked systems. Thermal analysis (DSC/TGA) can correlate packing density with melting/decomposition points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.